Piperidine-4-carbaldehyde hydrochloride
Overview
Description
Piperidine-4-carbaldehyde, also known as 4-Piperidinecarboxaldehyde, is a chemical compound with the molecular formula C6H11NO . It is used as a reactant for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of Piperidine-4-carbaldehyde involves various methods. One such method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group, and finally making its salt . Another method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a one-pot domino reaction .Molecular Structure Analysis
The molecular structure of Piperidine-4-carbaldehyde can be represented by the InChI code: 1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2 .Chemical Reactions Analysis
Piperidine-4-carbaldehyde is a reactant for the synthesis of various compounds. It has been used in the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists .Physical and Chemical Properties Analysis
Piperidine-4-carbaldehyde is a solid compound . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Crystal Structure Analysis
The crystal and molecular structure of 4-carboxypiperidinium chloride, a derivative of Piperidine-4-carbaldehyde hydrochloride, has been extensively characterized through single crystal X-ray diffraction, computational calculations, and FTIR spectroscopy. This work highlights its utility in understanding the geometric and electronic structure of piperidine derivatives, showcasing its importance in crystallography and molecular design (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Organic Synthesis
This compound plays a critical role in organic synthesis, facilitating the formation of novel compounds. For instance, it was used in the unexpected synthesis of a tricyclic chromeno[3,4-c]pyridine derivative from 4-chlorocoumarin-3-carbaldehyde and malononitrile, demonstrating its versatility in organic reactions (Ivanov, Angelova, Tiritiris, & Glasnov, 2014).
Multicomponent Reactions for Natural Product Synthesis
The compound also finds application in the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which are structural motifs common to several alkaloids and azasugar analogues. This demonstrates its utility in the development of novel methodologies for natural product synthesis and combinatorial chemistry (Tailor & Hall, 2000).
Synthesis of Disubstituted Piperidines
Further, it has been used to develop new approaches to cis and trans 3,4-disubstituted piperidines via carbonyl ene and Prins cyclizations. These methods highlight the compound's utility in the synthesis of complex piperidine scaffolds with potential pharmaceutical applications (Williams, Bahia, Kariuki, Spencer, Philp, & Snaith, 2006).
Enzymatic Kinetic Resolution
In another study, this compound was used for the enantioselective synthesis of natural and synthetic compounds. This work underscores its significance in the field of asymmetric synthesis and the development of methodologies for producing enantiopure substances (Perdicchia et al., 2015).
Mechanism of Action
Future Directions
Piperidine derivatives, including Piperidine-4-carbaldehyde, have shown significant potential in drug discovery research. They have been found in more than twenty classes of pharmaceuticals and have exhibited various biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
piperidine-4-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDPPMIPWUJUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593715 | |
Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-32-7 | |
Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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